molecular formula C32H39NO6 B11206453 Ethyl 4-{[2-(adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate

Ethyl 4-{[2-(adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate

Cat. No.: B11206453
M. Wt: 533.7 g/mol
InChI Key: DUMJHTRDRDWPAR-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is a complex organic compound featuring a unique structure that combines adamantane, isoquinoline, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce the carbonyl group. This can be achieved through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.

    Synthesis of the Isoquinoline Derivative: The isoquinoline ring is synthesized via the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling Reactions: The adamantane and isoquinoline derivatives are then coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride to facilitate the reaction.

    Esterification: Finally, the benzoate ester is formed through esterification, typically using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group on the adamantane moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as sodium hydride or potassium carbonate.

Major Products

The major products from these reactions would include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, Ethyl 4-{[2-(adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound shows promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or as an antiviral agent.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which Ethyl 4-{[2-(adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The adamantane moiety is known for its rigidity and stability, which can enhance the binding affinity of the compound to its targets. The isoquinoline and benzoate moieties may interact with different biological pathways, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.

    Isoquinoline Derivatives: Compounds like papaverine, which is used as a vasodilator.

    Benzoate Esters: Compounds such as methyl benzoate, which is used in fragrances and as a solvent.

Uniqueness

Ethyl 4-{[2-(adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is unique due to its combination of three distinct moieties, each contributing to its overall properties

Properties

Molecular Formula

C32H39NO6

Molecular Weight

533.7 g/mol

IUPAC Name

ethyl 4-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C32H39NO6/c1-4-38-30(34)23-5-7-25(8-6-23)39-19-27-26-15-29(37-3)28(36-2)14-24(26)9-10-33(27)31(35)32-16-20-11-21(17-32)13-22(12-20)18-32/h5-8,14-15,20-22,27H,4,9-13,16-19H2,1-3H3

InChI Key

DUMJHTRDRDWPAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC

Origin of Product

United States

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